8-Chloro-3-fluoro-1,5-naphthyridine
Overview
Description
8-Chloro-3-fluoro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C8H4ClFN2. It is a derivative of 1,5-naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . One common method includes the use of concentrated hydrobromic acid for prolonged refluxing .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scale-up synthesis often involves reductive amination between 1,5-naphthyridine aldehyde and various derivatives .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-fluoro-1,5-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Involves reducing agents to remove oxygen functionalities or add hydrogen atoms.
Substitution: Commonly involves halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often uses reagents like chlorine or bromine, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
8-Chloro-3-fluoro-1,5-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 8-Chloro-3-fluoro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound, known for its diverse biological activities.
8-Chloro-1,5-naphthyridine: Similar structure but lacks the fluorine atom.
3-Fluoro-1,5-naphthyridine: Similar structure but lacks the chlorine atom
Uniqueness
8-Chloro-3-fluoro-1,5-naphthyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Properties
IUPAC Name |
8-chloro-3-fluoro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGOCWZYBVYGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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